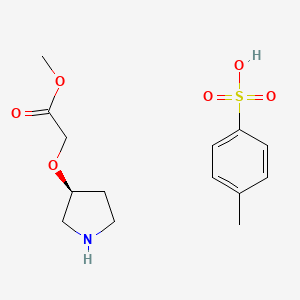

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Description

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate (CAS: 1965314-75-3) is a chiral pyrrolidine derivative with a molecular formula of C₁₄H₂₁NO₆S and a molecular weight of 331.38 g/mol . It is synthesized via multi-step processes involving ester coupling, hydroxyl group protection/deprotection, and tosylation. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras) and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), where its tosylate group facilitates further functionalization (e.g., azide formation and subsequent amine generation) .

Key features:

- Stereochemistry: The (S)-configuration at the pyrrolidine ring is essential for targeted biological interactions .

- Tosylate group: Acts as a superior leaving group, enabling nucleophilic substitutions in synthetic pathways .

- Purity: Typically ≥98%, ensuring reproducibility in pharmaceutical applications .

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;methyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXKMXGRLDZZJZ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CO[C@H]1CCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amine Group

L-Proline methyl ester undergoes Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C. This step prevents nucleophilic interference during subsequent reactions:

Yield : 85–90% (typical for Boc protection under anhydrous conditions).

Oxidation to Pyrrolidinone

The protected proline derivative is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄) at −10°C to prevent over-oxidation:

Stereoselective Reduction to (S)-Pyrrolidin-3-ol

The ketone is reduced using Corey-Bakshi-Shibata (CBS) reduction to retain the (S)-configuration:

Ether Formation via Mitsunobu Reaction

The alcohol intermediate reacts with methyl 2-chloroacetate under Mitsunobu conditions (DIAD, PPh₃) to form the ether linkage:

Deprotection and Tosylate Salt Formation

The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, followed by salt formation with p-toluenesulfonic acid:

Crystallization Solvent : Ethanol/water mixture

Final Yield : 65–70% (over two steps).

Synthetic Route 2: Direct Etherification of (S)-Pyrrolidin-3-ol

This method simplifies the synthesis by starting from enantiomerically pure (S)-pyrrolidin-3-ol.

Nucleophilic Substitution with Methyl Chloroacetate

The alcohol reacts with methyl chloroacetate in the presence of sodium hydride (NaH) as a base:

Tosylation via Acid-Base Reaction

The free amine is protonated with p-toluenesulfonic acid in ethanol, yielding the crystalline tosylate salt:

Crystallization Conditions : Slow cooling from reflux

Purity : ≥98% (HPLC).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (L-Proline) | Route 2 (Direct Etherification) |

|---|---|---|

| Starting Material Cost | High | Moderate |

| Number of Steps | 5 | 2 |

| Overall Yield | 65–70% | 70–75% |

| Enantiomeric Excess (ee) | >99% | Dependent on starting alcohol |

| Scalability | Moderate | High |

Route 1 ensures high enantiopurity but involves multiple protection/deprotection steps, whereas Route 2 is more streamlined but requires access to chiral (S)-pyrrolidin-3-ol.

Challenges and Optimization Strategies

Racemization During Etherification

The Mitsunobu reaction (Route 1) preserves stereochemistry, but SN2 conditions (Route 2) risk inversion. Using polar aprotic solvents (e.g., DMF) and low temperatures minimizes racemization.

Chemical Reactions Analysis

Types of Reactions

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The tosylate group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The ester and tosylate groups can also influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

Molecular Formula: C₇H₁₄ClNO₃ Molecular Weight: 195.64 g/mol Key Differences:

- Counterion : The hydrochloride salt replaces the tosylate group, altering solubility and reactivity. Hydrochlorides generally exhibit higher water solubility, whereas tosylates offer better crystallinity .

- Applications : Used in laboratory settings for chiral synthesis but lacks the tosylate’s versatility in nucleophilic displacement reactions .

- Stability : Tosylates are more stable under acidic conditions, making them preferable for multi-step syntheses .

Cyclohexyl Tosylate

Molecular Formula : C₁₃H₁₈O₃S

Molecular Weight : 254.34 g/mol

Key Differences :

- Reactivity : Cyclohexyl tosylate solvolyzes at rates comparable to neutral phosphinate esters (1.3 × 10⁻³ s⁻¹ in trifluoroacetic acid), whereas the pyrrolidine-derived tosylate undergoes faster azide displacement due to steric and electronic effects .

- Applications : Primarily used in mechanistic studies of solvolysis rather than pharmaceutical synthesis .

2-Substituted Benzothiazole Tosylates

Example: Tosylate 12 () Molecular Formula: C₁₀H₁₁NO₃S₂ Molecular Weight: 265.33 g/mol Key Differences:

- Functional Groups : Benzothiazole tosylates are optimized for antioxidant activity, whereas the pyrrolidine tosylate is tailored for PROTAC linker chemistry .

- Synthetic Utility : Benzothiazole derivatives prioritize aromatic stabilization, while the pyrrolidine scaffold enables conformational flexibility in drug design .

Cholesterol-Derived Tosylates

Example : Ditosylate from hyodeoxycholic acid ()

Molecular Formula : ~C₃₄H₅₂O₈S₂ (estimated)

Key Differences :

- Hydrophobicity : Cholesterol-derived tosylates are lipophilic, suited for membrane-associated studies, whereas the pyrrolidine tosylate is polar and water-compatible .

- Complexity : Steroidal tosylates require extensive functional group modifications, unlike the straightforward pyrrolidine synthesis .

Comparative Data Table

Research Findings and Mechanistic Insights

- Reactivity : The tosylate group in this compound enables efficient displacement reactions (e.g., azide formation), critical for constructing PROTACs . In contrast, cyclohexyl tosylate’s solvolysis is slower, making it less suitable for rapid functionalization .

- Stereochemical Impact: The (S)-configuration enhances binding specificity in E3 ligase ligands, a feature absent in racemic or non-chiral analogs .

- Stability : Tosylates generally exhibit superior shelf-life compared to mesylates or triflates, which are more reactive but prone to hydrolysis .

Biological Activity

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an acetic acid methyl ester, and a tosylate group. Its molecular formula and weight contribute to its solubility and reactivity, which are critical for its biological interactions. The structural components allow it to interact with various biological receptors and enzymes.

| Component | Description |

|---|---|

| Pyrrolidine Ring | Facilitates interaction with biological targets |

| Acetic Acid Ester | Influences solubility and reactivity |

| Tosylate Group | Enhances stability and potential for further reactions |

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are essential for binding to target sites in biological systems.

Key Mechanisms:

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to neurotransmitter receptors, influencing neurological processes.

- Anti-inflammatory Effects : Preliminary studies suggest potential applications in treating inflammatory conditions through modulation of cytokine production.

Biological Activity Studies

Research into the biological activity of this compound has revealed promising results across various assays.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 15 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives. Comparative studies highlight differences in their biological activities due to variations in functional groups.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (R)-(Pyrrolidin-3-yloxy)-acetic acid tosylate | Enantiomer with potential different effects | Varies significantly from S-enantiomer |

| Methyl 2-(pyrrolidin-3-yloxy)acetate | Lacks tosyl group | Different reactivity profile |

| N-(Pyrrolidin-3-yloxy)acetamide | Contains an amide group | Targets different pathways |

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the tosylate group have led to improved solubility and bioavailability, crucial for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate?

- Methodological Answer : The synthesis typically involves two key steps:

Esterification : Reacting the corresponding carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Tosylation : Treating the alcohol intermediate (pyrrolidin-3-yloxy-acetic acid methyl ester) with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to introduce the tosylate group.

- Critical Parameters : Maintain anhydrous conditions during tosylation to avoid hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify signals for the methyl ester (~δ 3.6–3.8 ppm), tosyl aromatic protons (~δ 7.1–7.8 ppm), and pyrrolidine ring protons (~δ 1.5–3.5 ppm).

- ¹³C NMR : Confirm ester carbonyl (~δ 170 ppm) and tosyl sulfonate group (~δ 145 ppm).

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 332.4 (C₁₄H₂₁NO₆S) and collision cross-section (CCS) data for structural validation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors.

- First Aid : In case of eye contact, rinse with water for 15 minutes and seek medical attention. For skin exposure, wash thoroughly with soap and water .

Q. What are the solubility properties of this tosylate salt?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Limited solubility in water necessitates recrystallization from ethanol/water mixtures (70:30 v/v) for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent racemization during synthesis of the (S)-enantiomer?

- Methodological Answer :

- Temperature Control : Conduct reactions at 0–5°C to minimize thermal racemization.

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of the chiral center.

- Optical Purity Monitoring : Employ polarimetry ([α]₂₅ᴅ) or chiral HPLC to track enantiomeric excess (ee). For example, highlights optical stability in sodium bicarbonate solutions, suggesting neutral pH minimizes racemization .

Q. What strategies mitigate byproduct formation during tosylate introduction?

- Methodological Answer :

- Stoichiometric Precision : Use 1.1 equivalents of tosyl chloride to avoid excess reagent.

- Slow Addition : Add tosyl chloride dropwise over 30 minutes to control exothermicity.

- Purification : Remove unreacted starting materials via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) .

Q. How does the steric environment of the pyrrolidine ring influence reactivity in nucleophilic substitutions?

- Methodological Answer : The (S)-configuration at the pyrrolidine-3-yloxy group creates steric hindrance, directing nucleophilic attack (e.g., in SN2 reactions) to the less hindered face. Molecular dynamics simulations (e.g., using Gaussian or Schrödinger software) can predict regioselectivity. Experimental validation via X-ray crystallography or NOE NMR studies is recommended .

Q. How to resolve conflicting data on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 1–14) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Mechanistic Insight : notes that tosylates undergo solvolysis in trifluoroacetic acid (TFA) at rates comparable to cyclohexyl tosylate. Under basic conditions, ester hydrolysis may dominate. Adjust experimental protocols based on solvent polarity and leaving-group ability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.